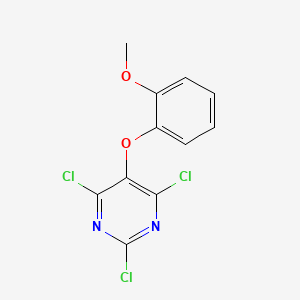
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a methoxyphenoxy group and three chlorine atoms attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with 2-methoxyphenol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the methoxyphenol acts as the nucleophile attacking the chlorinated pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in solvents like ethanol or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It may serve as a lead compound in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-(2-Methoxyphenoxy)-1-(3,4,5-trimethoxyphenyl)ethanol: A similar compound with a different substitution pattern on the aromatic ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group but different functional groups attached.
Uniqueness
2,4,6-Trichloro-5-(2-methoxyphenoxy)pyrimidine is unique due to the presence of three chlorine atoms on the pyrimidine ring, which significantly influences its reactivity and potential applications. The combination of the methoxyphenoxy group and the trichloropyrimidine core provides a distinct chemical profile that can be exploited in various research and industrial contexts.
特性
分子式 |
C11H7Cl3N2O2 |
|---|---|
分子量 |
305.5 g/mol |
IUPAC名 |
2,4,6-trichloro-5-(2-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C11H7Cl3N2O2/c1-17-6-4-2-3-5-7(6)18-8-9(12)15-11(14)16-10(8)13/h2-5H,1H3 |
InChIキー |
CYLUEYOOGWPYGE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




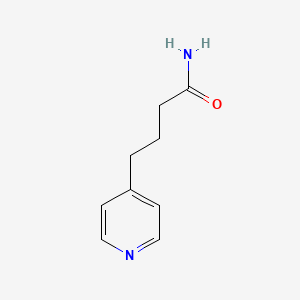
![4-(2-(6-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B8652155.png)
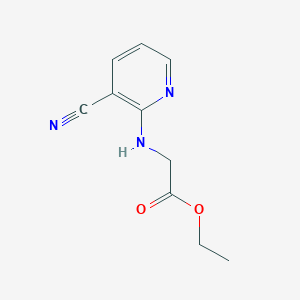
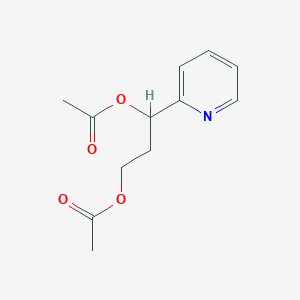
![5-Cyano-2-phenyl-benzo[b]furan](/img/structure/B8652173.png)
![(1S*,5R*,6S*) Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8652182.png)



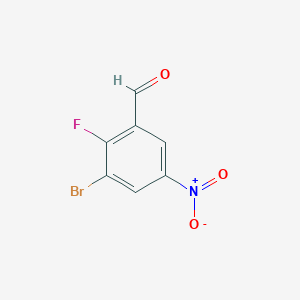
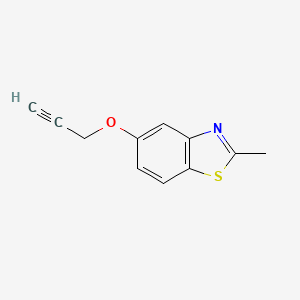
![3-[Cyano(morpholin-4-yl)methyl]benzonitrile](/img/structure/B8652235.png)
